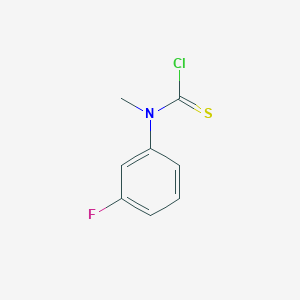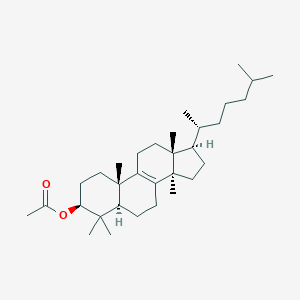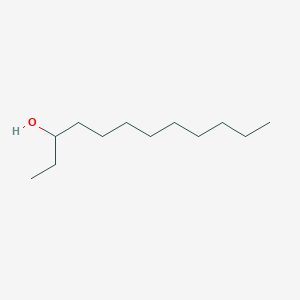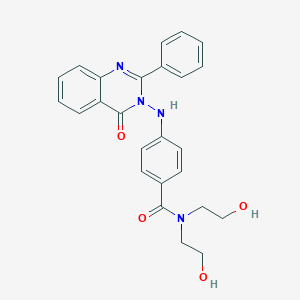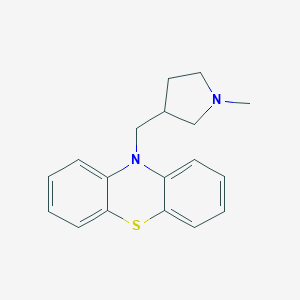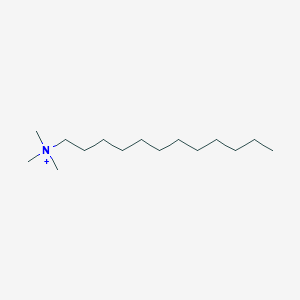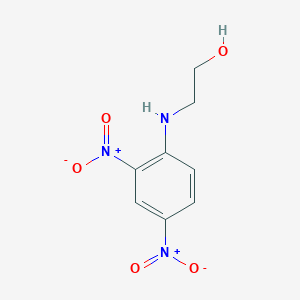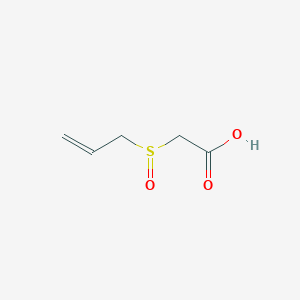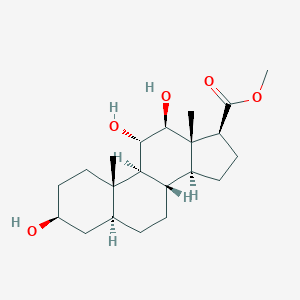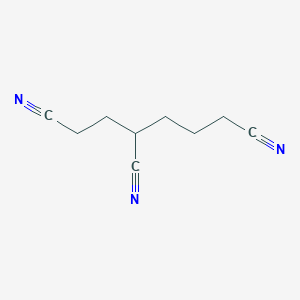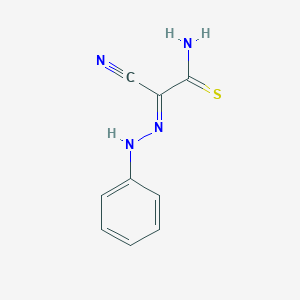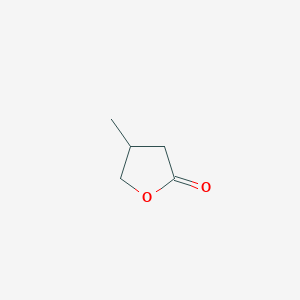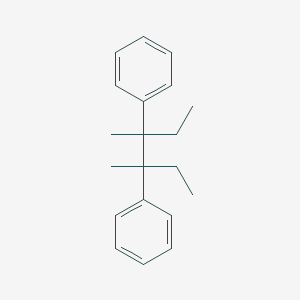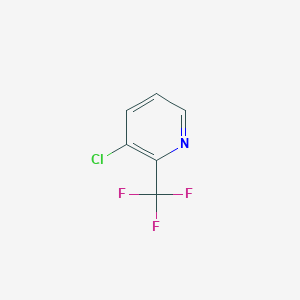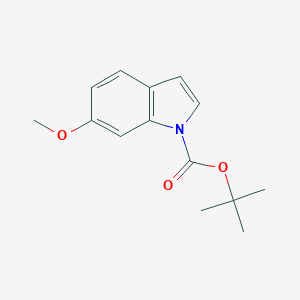
tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Descripción general
Descripción
The compound tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a derivative of indole, which is a fundamental scaffold in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry.
Synthesis Analysis
The synthesis of tert-butyl indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was achieved through a three-step substitution reaction, which is indicative of the synthetic challenges associated with such compounds . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, another tert-butyl indole derivative, required starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde .
Molecular Structure Analysis
The molecular structure of tert-butyl indole derivatives is often characterized using spectroscopic methods such as NMR and IR, as well as mass spectrometry. X-ray crystallography provides detailed insights into the crystal and molecular structure, including the presence of intramolecular hydrogen bonds, which can stabilize the molecule . For example, compound 2a, a tert-butyl indole derivative, crystallizes in the monoclinic space group P21/c and is stabilized by two O–H⋯N and O–H⋯O intramolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of tert-butyl indole derivatives can be influenced by the presence of substituents on the indole ring. For example, the tert-butyl group can affect the electron density and steric hindrance, which in turn can influence the compound's participation in various chemical reactions. The study of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate shows that the indole ring system is planar, which may have implications for its reactivity in forming hydrogen bonds in the crystal .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl indole derivatives can be explored through computational methods such as density functional theory (DFT). DFT analyses can predict the intramolecular hydrogen bonding, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the chemical properties of these compounds . For instance, DFT studies on tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate revealed that the DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .
Aplicaciones Científicas De Investigación
-
Synthesis of Alkaloids
- Field : Organic Chemistry
- Application Summary : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and are important types of molecules and natural products .
- Methods : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Cycloaddition Reactions
- Field : Organic Chemistry
- Application Summary : Indole, a ubiquitous and structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions .
- Methods : These reactions are completely atom-economical and, hence, are considered as green reactions .
- Results : The chemistry of indole-based cycloadditions provides access to a wide array of heterocyclic architectures, including cyclohepta [b]indoles, tetrahydrocarbazoles, tetrahydroindolo [3,2- c ]quinoline, and indolines, among others .
-
Antiviral Activity
- Field : Pharmacology
- Application Summary : Indole derivatives have been found to possess antiviral activity .
- Methods : Specific indole derivatives were prepared and tested for their antiviral properties .
- Results : Certain indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
-
Anti-inflammatory Activity
- Field : Pharmacology
- Application Summary : Indole derivatives have been found to possess anti-inflammatory activity .
- Methods : Specific indole derivatives were prepared and tested for their anti-inflammatory properties .
- Results : Certain indole derivatives showed promising results in reducing inflammation .
-
Anticancer Activity
- Field : Oncology
- Application Summary : Indole derivatives have been found to possess anticancer activity .
- Methods : Specific indole derivatives were prepared and tested for their anticancer properties .
- Results : Certain indole derivatives showed promising results in inhibiting the growth of cancer cells .
-
Antioxidant Activity
- Field : Pharmacology
- Application Summary : Indole derivatives have been found to possess antioxidant activity .
- Methods : Specific indole derivatives were prepared and tested for their antioxidant properties .
- Results : Certain indole derivatives showed promising results in neutralizing harmful free radicals .
-
Antimicrobial Activity
- Field : Microbiology
- Application Summary : Indole derivatives have been found to possess antimicrobial activity .
- Methods : Specific indole derivatives were prepared and tested for their antimicrobial properties .
- Results : Certain indole derivatives showed promising results in inhibiting the growth of various microbes .
-
Antitubercular Activity
- Field : Pharmacology
- Application Summary : Indole derivatives have been found to possess antitubercular activity .
- Methods : Specific indole derivatives were prepared and tested for their antitubercular properties .
- Results : Certain indole derivatives showed promising results in inhibiting the growth of Mycobacterium tuberculosis .
-
Antidiabetic Activity
- Field : Endocrinology
- Application Summary : Indole derivatives have been found to possess antidiabetic activity .
- Methods : Specific indole derivatives were prepared and tested for their antidiabetic properties .
- Results : Certain indole derivatives showed promising results in controlling blood glucose levels .
- Field : Parasitology
- Application Summary : Indole derivatives have been found to possess antimalarial activity .
- Methods : Specific indole derivatives were prepared and tested for their antimalarial properties .
- Results : Certain indole derivatives showed promising results in inhibiting the growth of Plasmodium species .
- Field : Neurology
- Application Summary : Indole derivatives have been found to possess anticholinesterase activities .
- Methods : Specific indole derivatives were prepared and tested for their anticholinesterase properties .
- Results : Certain indole derivatives showed promising results in inhibiting the activity of cholinesterase enzymes .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 6-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-7-10-5-6-11(17-4)9-12(10)15/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWDNKUOSIOAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646557 | |
| Record name | tert-Butyl 6-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-methoxy-1H-indole-1-carboxylate | |
CAS RN |
138344-18-0 | |
| Record name | tert-Butyl 6-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



